molecular formula C17H16ClN3O2S B4708705 4-CHLORO-N~1~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1-BENZENESULFONAMIDE

4-CHLORO-N~1~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1-BENZENESULFONAMIDE

Cat. No.: B4708705
M. Wt: 361.8 g/mol
InChI Key: CCTPSYUDMGNRBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-CHLORO-N~1~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1-BENZENESULFONAMIDE is a complex organic compound that features a combination of aromatic rings and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N~1~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1-BENZENESULFONAMIDE typically involves multi-step organic reactionsThe final step involves the sulfonation of the aromatic ring with a chlorosulfonic acid reagent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N~1~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide or other nucleophiles in an appropriate solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-CHLORO-N~1~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1-BENZENESULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in anti-inflammatory and anticancer research.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 4-CHLORO-N~1~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-methylbenzyl alcohol
  • 4-Chloro-α-methylbenzyl alcohol

Uniqueness

4-CHLORO-N~1~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with biological targets in ways that similar compounds may not, making it a valuable compound for research and development .

Properties

IUPAC Name

4-chloro-N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2S/c1-13-4-2-3-5-14(13)12-21-11-10-17(19-21)20-24(22,23)16-8-6-15(18)7-9-16/h2-11H,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCTPSYUDMGNRBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-CHLORO-N~1~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1-BENZENESULFONAMIDE
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4-CHLORO-N~1~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1-BENZENESULFONAMIDE
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4-CHLORO-N~1~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1-BENZENESULFONAMIDE
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4-CHLORO-N~1~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1-BENZENESULFONAMIDE
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4-CHLORO-N~1~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1-BENZENESULFONAMIDE

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